

Comparative Guide to Cholesterol Biosynthesis Inhibitors: BM 15766 Sulfate and Alternatives

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Compound of Interest

Compound Name: BM 15766 sulfate

Cat. No.: B3290633

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This guide provides a comparative analysis of **BM 15766 sulfate**, a potent inhibitor of cholesterol biosynthesis, and other compounds with similar mechanisms of action. The information presented is collated from multiple independent studies to aid in the selection of appropriate research tools for investigating sterol metabolism and related cellular processes.

Introduction to BM 15766 Sulfate

BM 15766 sulfate is a piperazine derivative that acts as a specific inhibitor of 7-dehydrocholesterol reductase (DHCR7), the enzyme responsible for catalyzing the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3] By blocking this step, **BM 15766 sulfate** leads to a dose-dependent reduction in cellular cholesterol levels and a concurrent accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC).[4] This mechanism of action makes it a valuable tool for studying the physiological roles of cholesterol and for modeling diseases associated with DHCR7 deficiency, such as Smith-Lemli-Opitz syndrome (SLOS).[4]

Performance Comparison with Alternative Compounds

The primary alternatives to **BM 15766 sulfate** for inhibiting the later stages of cholesterol biosynthesis are AY 9944, which also targets DHCR7, and triparanol, which inhibits a different

terminal enzyme, 24-dehydrocholesterol reductase (DHCR24).

Table 1: Comparison of **BM 15766 Sulfate**, AY 9944, and Triparanol

Feature	BM 15766 Sulfate	AY 9944	Triparanol
Primary Target	7-Dehydrocholesterol Reductase (DHCR7) [1][2]	7-Dehydrocholesterol Reductase (DHCR7)	24-Dehydrocholesterol Reductase (DHCR24) [5]
Mechanism of Action	Inhibition of the conversion of 7-dehydrocholesterol to cholesterol.[3]	Inhibition of the conversion of 7-dehydrocholesterol to cholesterol.	Inhibition of the conversion of desmosterol to cholesterol.[5]
Primary Biochemical Effect	Accumulation of 7-dehydrocholesterol (7-DHC) and 8-dehydrocholesterol.[4]	Accumulation of 7-dehydrocholesterol (7-DHC).	Accumulation of desmosterol.[5]
Reported IC50	Not explicitly stated in the provided results.	13 nM for DHCR7 inhibition.	Not explicitly stated in the provided results.
In Vitro / In Vivo Use	Used in cell culture (e.g., human HL-60 cells) and animal models (rats, guinea pigs).[4]	Used in cell culture and animal models (rats).	Historically used clinically but withdrawn due to toxicity.[5]
Associated Pathologies (as a research model)	Smith-Lemli-Opitz Syndrome (SLOS).[4]	Smith-Lemli-Opitz Syndrome (SLOS).	Desmosterolosis.
Notable Side Effects/Toxicity	Teratogenic in rats, causing holoprosencephalic brain anomalies.[4]	Teratogenic in rats.	Cataracts, alopecia, skin disorders, accelerated atherosclerosis.[5]

Experimental Data Summary

The following table summarizes quantitative data from various studies investigating the effects of these inhibitors.

Table 2: Summary of Experimental Data

Compound	Experimental System	Concentration	Observed Effect	Reference
BM 15766 Sulfate	Human HL-60 cells	500 nM (IC50)	Inhibition of 7-dehydroxycholesterol reductase-mediated cholesterol biosynthesis.	MedchemExpress
Primary rat hepatocytes	10^{-8} M to 2×10^{-5} M	Dose-dependent reduction of cholesterol biosynthesis by >90%; accumulation of 7-DHC.	PubMed	
Rats	Not specified	Marked reduction in total serum sterol content.	[4]	
AY 9944	Enzyme assay	13 nM (IC50)	Inhibition of 7-dehydrocholesterol Δ 7-reductase (DHCR7).	
Long-Evans hooded rats	7.5 mg/kg (i.h. every 6 days)	Reduced brain cholesterol and increased 7-dehydrocholesterol.		
Keratinocytes	1 μ g/mL (15 h)	Affected types of free sterol.		
Triparanol	Cultured rat hepatoma cells	4.5 μ M	Accumulation of desmosterol; complete block of cholesterol synthesis from	

acetate or
mevalonate.

Cultured rat hepatoma cells	45 μ M	Accumulation of zymosterol.
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Experimental Protocols

Key Experiment: 7-Dehydrocholesterol Reductase (DHCR7) Inhibition Assay in Cultured Cells

This generalized protocol is synthesized from methodologies described in independent studies for assessing the inhibitory activity of compounds like **BM 15766 sulfate** and AY 9944 on DHCR7.

1. Cell Culture and Treatment:

- Culture a suitable cell line (e.g., Neuro2a, human fibroblasts, or primary hepatocytes) in appropriate growth medium.
- Plate cells in multi-well plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
- Prepare stock solutions of the inhibitor (e.g., **BM 15766 sulfate**) in a suitable solvent like DMSO.
- Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO alone).

2. Cell Lysis and Sterol Extraction:

- After incubation, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells and extract the lipids using a suitable solvent system (e.g., a Folch extraction with chloroform:methanol).
- To quantify the sterols, add a known amount of an internal standard (e.g., deuterated 7-DHC or stigmasterol) to the samples before extraction.

3. Sample Preparation and Analysis:

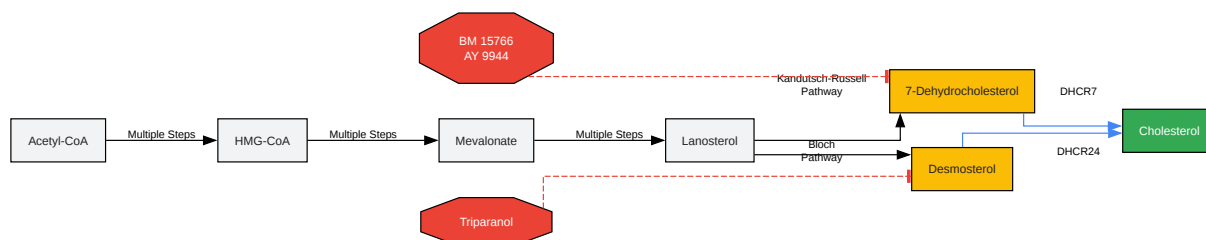
- Dry the lipid extract under a stream of nitrogen.
- For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the sterols to make them volatile (e.g., silylation to form trimethylsilyl ethers).
- For analysis by liquid chromatography-mass spectrometry (LC-MS), the dried extract may be reconstituted in a suitable solvent. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can enhance the sensitivity of 7-DHC detection.

4. Data Acquisition and Interpretation:

- Inject the prepared samples into the GC-MS or LC-MS system.
- Monitor for the specific ions corresponding to cholesterol, 7-dehydrocholesterol, and the internal standard.
- Quantify the amounts of cholesterol and 7-DHC in each sample by comparing their peak areas to that of the internal standard.
- Inhibition of DHCR7 is indicated by a dose-dependent decrease in the cholesterol-to-7-DHC ratio.

Visualizations

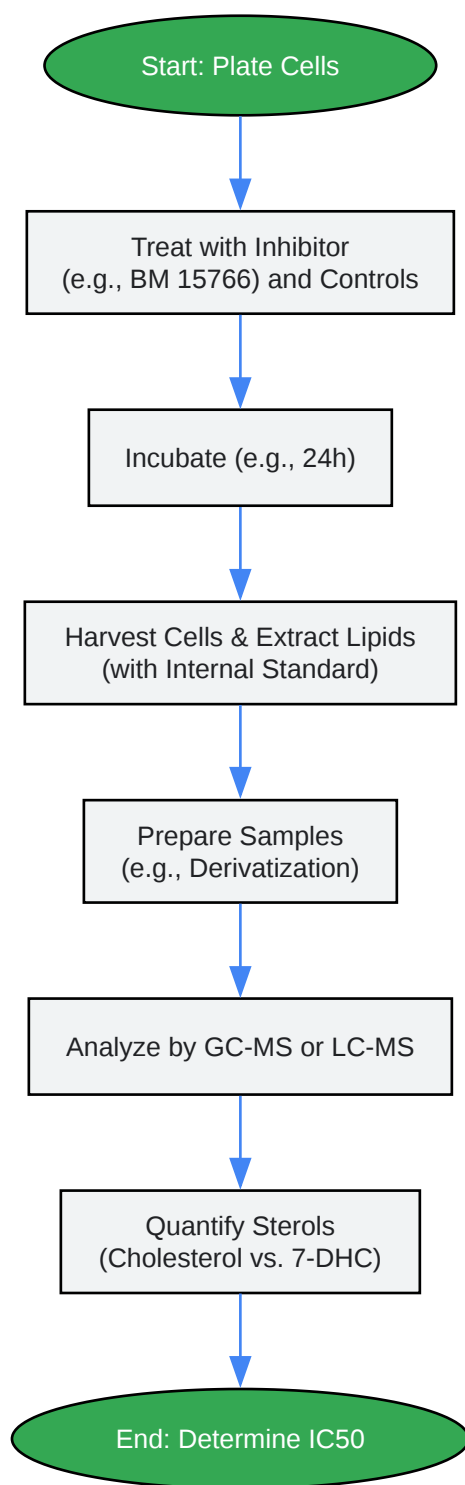
Signaling Pathway Diagram



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Caption: Inhibition points of BM 15766, AY 9944, and Triparanol in the cholesterol biosynthesis pathway.

Experimental Workflow Diagram



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Caption: A typical experimental workflow for assessing the activity of a DHCR7 inhibitor.

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